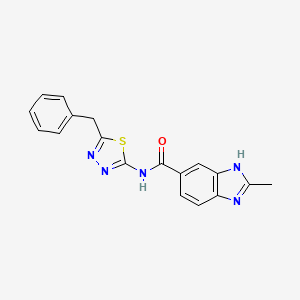
N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-methyl-1H-benzimidazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-methyl-1H-benzimidazole-5-carboxamide: is a heterocyclic compound that combines the structural features of benzimidazole and thiadiazole. These structures are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-methyl-1H-benzimidazole-5-carboxamide typically involves the following steps:
Formation of the Thiadiazole Ring: This can be achieved by reacting a suitable benzyl-substituted hydrazine with carbon disulfide and an appropriate oxidizing agent.
Formation of the Benzimidazole Ring: This involves the condensation of o-phenylenediamine with a carboxylic acid derivative under acidic conditions.
Coupling of the Two Rings: The final step involves coupling the thiadiazole and benzimidazole rings through an amide bond formation, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the thiadiazole ring, potentially leading to the formation of dihydrothiadiazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include alkyl halides and amines.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of dihydrothiadiazole derivatives.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds with potential biological activities.
Biology: In biological research, the compound is used to study the interactions of heterocyclic compounds with biological targets, such as enzymes and receptors.
Industry: In the industrial sector, the compound can be used as an intermediate in the synthesis of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-methyl-1H-benzimidazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, the compound can interact with receptors on the surface of cells, modulating their signaling pathways and leading to various biological effects.
Comparison with Similar Compounds
- N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-chloroacetamide
- N-(5-benzyl-1,3,4-thiadiazol-2-yl)-4-methoxybenzamide
- N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-ethoxyacetamide
Comparison:
- N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-chloroacetamide : This compound has a chloroacetamide group instead of the benzimidazole ring, which may result in different biological activities and chemical reactivity.
- N-(5-benzyl-1,3,4-thiadiazol-2-yl)-4-methoxybenzamide : This compound has a methoxybenzamide group, which may influence its solubility and interaction with biological targets.
- N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-ethoxyacetamide : This compound has an ethoxyacetamide group, which may affect its pharmacokinetic properties and biological activity.
The uniqueness of N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-methyl-1H-benzimidazole-5-carboxamide lies in its combination of the benzimidazole and thiadiazole rings, which can confer unique biological activities and chemical properties compared to its analogs.
Properties
Molecular Formula |
C18H15N5OS |
|---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-methyl-3H-benzimidazole-5-carboxamide |
InChI |
InChI=1S/C18H15N5OS/c1-11-19-14-8-7-13(10-15(14)20-11)17(24)21-18-23-22-16(25-18)9-12-5-3-2-4-6-12/h2-8,10H,9H2,1H3,(H,19,20)(H,21,23,24) |
InChI Key |
NEPWZFPHWCKEPE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(N1)C=C(C=C2)C(=O)NC3=NN=C(S3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![trans-4-[({[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]cyclohexanecarboxylic acid](/img/structure/B11005906.png)


![N-[4-(azepan-1-yl)phenyl]-2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}acetamide](/img/structure/B11005929.png)
![N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-3-(1H-pyrrol-1-yl)propanamide](/img/structure/B11005933.png)
![N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanamide](/img/structure/B11005944.png)
![2-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(6-methoxypyridin-3-yl)acetamide](/img/structure/B11005948.png)
![N-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)-4-(pyrimidin-2-yl)piperazine-1-carboxamide](/img/structure/B11005958.png)
![N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-2-methyl-4-phenyl-1,3-thiazole-5-carboxamide](/img/structure/B11005960.png)
![Ethyl (2-{[(2,5-dimethyl-1,3-thiazol-4-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B11005961.png)
![3-(7-methoxy-1H-indol-1-yl)-N-[5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B11005962.png)

![N-(4-(tert-butyl)thiazol-2-yl)-2-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)acetamide](/img/structure/B11005982.png)
![4-[2-(propan-2-yl)-2H-tetrazol-5-yl]-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B11005991.png)
